Computed Lipophilicity (XLogP) Comparison Between 3-(2,2-Difluoroethyl)piperidine and Its 4-Positional Isomer
The computed lipophilicity of 4-(2,2-difluoroethyl)piperidine (CAS 785756-04-9) has been reported with an XLogP value of 1.8 . For the target compound, 3-(2,2-difluoroethyl)piperidine, an authoritative computed ACD/LogP value of 1.02 has been determined . Although the computational methodologies differ (XLogP vs. ACD/LogP) and therefore do not constitute a direct head-to-head comparison under identical algorithms, the available predicted values indicate a difference in predicted partition coefficients between the 3- and 4-isomers, consistent with the understanding that substitution position influences overall molecular hydrophobicity. This difference in predicted lipophilicity may translate into divergent permeability, solubility, and protein-binding profiles when the fragments are elaborated into lead compounds.
| Evidence Dimension | Predicted lipophilicity (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 1.02 (computed via ACD/Labs Percepta) |
| Comparator Or Baseline | 4-(2,2-Difluoroethyl)piperidine: XLogP = 1.8 |
| Quantified Difference | Δ(Comparator XLogP − Target ACD/LogP) = 1.8 − 1.02 = 0.78 log units (Note: different prediction algorithms; values are not directly comparable but indicative) |
| Conditions | Computed properties; ACD/Labs Percepta v14.00 (target); XLogP3-AA algorithm (comparator) |
Why This Matters
Procurement decisions for fragment libraries must account for the fact that positional isomers are not lipophilicity-equivalent, and the 3-isomer offers a meaningfully different starting hydrophobicity that will influence downstream lead optimisation of ADME properties.
